molecular formula C16H9Br2NOS2 B12127141 3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12127141
M. Wt: 455.2 g/mol
InChI Key: GAHVTORNWRGGOG-ZSOIEALJSA-N
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Description

3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family This compound is characterized by the presence of bromine atoms on the phenyl rings and a thioxo group attached to the thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

  • Formation of Thiazolidinone Core: : The initial step involves the reaction of a thiourea derivative with a suitable α-haloketone to form the thiazolidinone core. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Bromination: : The phenyl rings are brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

  • Methylene Bridge Formation: : The final step involves the formation of the methylene bridge between the two bromophenyl groups. This is achieved by reacting the brominated thiazolidinone with a suitable aldehyde under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the bromine atoms or the thioxo group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The bromine atoms on the phenyl rings can be substituted with various nucleophiles, including amines, thiols, and alkoxides. This is often carried out under basic conditions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, KOtBu

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated products, reduced thioxo derivatives

    Substitution: Amino, thiol, or alkoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. Studies have shown that modifications to the thiazolidinone core can lead to compounds with significant therapeutic potential, including anti-inflammatory and antiviral activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-(3-Chlorophenyl)-5-[(3-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-(3-Fluorophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. The bromine atoms also contribute to its biological activity, making it a more potent candidate in medicinal chemistry applications.

Properties

Molecular Formula

C16H9Br2NOS2

Molecular Weight

455.2 g/mol

IUPAC Name

(5Z)-3-(3-bromophenyl)-5-[(3-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9Br2NOS2/c17-11-4-1-3-10(7-11)8-14-15(20)19(16(21)22-14)13-6-2-5-12(18)9-13/h1-9H/b14-8-

InChI Key

GAHVTORNWRGGOG-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br

Origin of Product

United States

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